2,5-Thiophenedicarboxaldehyde

Catalog No.
S708933
CAS No.
932-95-6
M.F
C6H4O2S
M. Wt
140.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Thiophenedicarboxaldehyde

CAS Number

932-95-6

Product Name

2,5-Thiophenedicarboxaldehyde

IUPAC Name

thiophene-2,5-dicarbaldehyde

Molecular Formula

C6H4O2S

Molecular Weight

140.16 g/mol

InChI

InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H

InChI Key

OTMRXENQDSQACG-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C=O)C=O

Canonical SMILES

C1=C(SC(=C1)C=O)C=O

Organic Synthesis

,5-TDC serves as a valuable precursor for the synthesis of diverse organic molecules due to its reactive aldehyde functionalities. Here are some specific examples:

  • Asymmetric synthesis of bis-homoallylic alcohols: Researchers have employed 2,5-TDC in the development of asymmetric synthesis methods for bis-homoallylic alcohols, which are valuable building blocks in organic molecules. Source: [Synthesis of Optically Active alpha,omega-Bis-Homoallylic Alcohols: ]
  • Synthesis of new symmetrical arylene bisimide derivatives: 2,5-TDC has been utilized in the creation of novel symmetrical arylene bisimide derivatives, which are a class of compounds with potential applications in organic electronics and materials science. Source: [Synthesis and Characterization of Novel Symmetrical Arylene Bisimide Derivatives]

2,5-Thiophenedicarboxaldehyde is an organic compound with the molecular formula C6_6H4_4O2_2S. It consists of a thiophene ring with two aldehyde functional groups located at the 2 and 5 positions. This compound is notable for its unique structural features that allow it to participate in various

2,5-Thiophenedicarboxaldehyde itself is not directly involved in biological systems and does not have a known mechanism of action in living organisms.

2,5-Thiophenedicarboxaldehyde can be irritating to the skin and eyes []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Condensation Reactions: It readily forms Schiff bases when reacted with primary amines, resulting in the formation of imines. This reaction is crucial for synthesizing more complex organic molecules.
  • Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 2,5-thiophenedicarboxylic alcohols.
  • Oxidation Reactions: Under oxidative conditions, the aldehyde groups can be converted into carboxylic acids, enhancing the compound's reactivity and potential applications in various fields.
  • Coordination Chemistry: 2,5-Thiophenedicarboxaldehyde can form complexes with transition metals, which can exhibit interesting catalytic and biological properties .

Research has indicated that 2,5-thiophenedicarboxaldehyde and its derivatives exhibit significant biological activities. These include:

  • Antimicrobial Properties: Various studies have shown that derivatives of 2,5-thiophenedicarboxaldehyde possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity: Some complexes formed from this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting its potential role in cancer therapy .
  • Enzyme Inhibition: Certain derivatives have been studied for their ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction .

Several methods exist for synthesizing 2,5-thiophenedicarboxaldehyde:

  • From Thiophene Derivatives: The compound can be synthesized through the oxidation of thiophene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Formylation Reactions: Another approach involves the formylation of thiophene using formic acid or other formylating agents under acidic conditions.
  • Condensation Reactions: The reaction of thiophene-2-carboxaldehyde with various reagents can yield 2,5-thiophenedicarboxaldehyde through condensation mechanisms .

The applications of 2,5-thiophenedicarboxaldehyde span various fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules.
  • Pharmaceuticals: Given its biological activity, it is being explored as a scaffold for developing new drugs targeting bacterial infections and cancer.
  • Material Science: Its unique properties allow it to be utilized in creating novel materials with specific electronic or optical characteristics .

Interaction studies involving 2,5-thiophenedicarboxaldehyde have focused on its binding affinity with proteins and enzymes. For instance:

  • Human Serum Albumin Binding: Research has indicated that certain derivatives of this compound exhibit strong binding affinity to human serum albumin, which is crucial for drug delivery and pharmacokinetics .
  • Metal Complexes Interaction: The formation of metal complexes with transition metals has been studied extensively to understand their biochemical interactions and potential therapeutic effects .

Several compounds share structural similarities with 2,5-thiophenedicarboxaldehyde. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Thiophene-2-carboxaldehydeThiophene ring with one aldehyde groupSimpler structure; less reactivity compared to 2,5-thiophenedicarboxaldehyde
3-ThiophenecarboxaldehydeThiophene ring with one aldehyde group at position 3Different position of aldehyde affects reactivity
2,3-ThiophenedicarboxaldehydeTwo aldehydes at positions 2 and 3Slightly different electronic properties
Benzothiophene-3-carboxaldehydeBenzothiophene structure with one aldehyde groupEnhanced stability due to benzene ring addition

These compounds highlight the uniqueness of 2,5-thiophenedicarboxaldehyde due to its dual aldehyde functionality and specific substitution pattern on the thiophene ring. This distinctiveness contributes to its varied reactivity and biological activity compared to its analogs.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,5-Thiophenedicarboxaldehyde

Dates

Modify: 2023-08-15

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